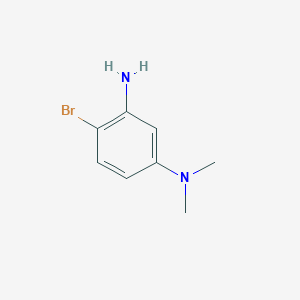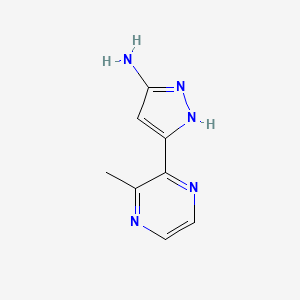
5-(3-methylpyrazin-2-yl)-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Methylpyrazin-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features both pyrazole and pyrazine rings. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methylpyrazin-2-yl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylpyrazine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized to form the pyrazole ring . The reaction conditions often involve heating under reflux in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Methylpyrazin-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrazole and pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while nucleophilic substitutions can be carried out using amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole or pyrazine rings .
Applications De Recherche Scientifique
5-(3-Methylpyrazin-2-yl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 5-(3-methylpyrazin-2-yl)-1H-pyrazol-3-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazole derivatives: Compounds like 3,5-dimethylpyrazole share structural similarities and exhibit similar biological activities.
Pyrazine derivatives: Compounds such as 2-methylpyrazine also share structural features and biological properties.
Uniqueness
5-(3-Methylpyrazin-2-yl)-1H-pyrazol-3-amine is unique due to the presence of both pyrazole and pyrazine rings, which can confer distinct chemical reactivity and biological activity compared to compounds with only one of these rings .
Propriétés
Formule moléculaire |
C8H9N5 |
|---|---|
Poids moléculaire |
175.19 g/mol |
Nom IUPAC |
5-(3-methylpyrazin-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H9N5/c1-5-8(11-3-2-10-5)6-4-7(9)13-12-6/h2-4H,1H3,(H3,9,12,13) |
Clé InChI |
KRLYEUWTAUPHOJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN=C1C2=CC(=NN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


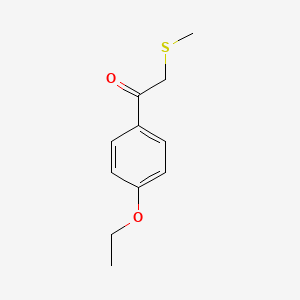
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid](/img/structure/B15312219.png)
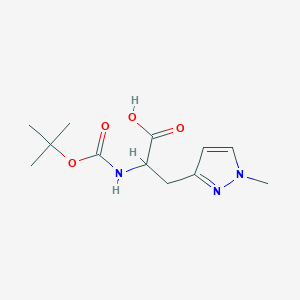
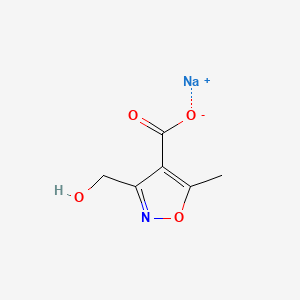
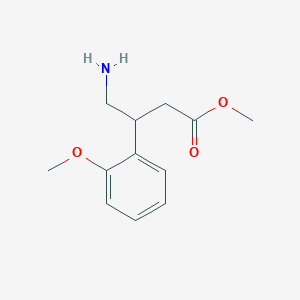
![4-{[1-(Bromomethyl)cyclopropyl]methyl}morpholinehydrobromide](/img/structure/B15312257.png)
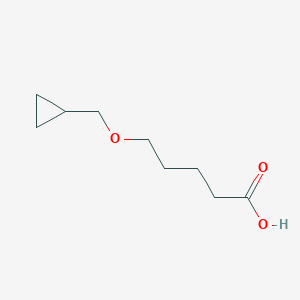
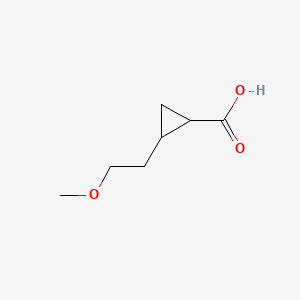
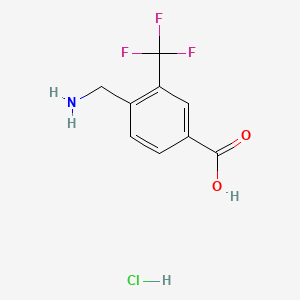
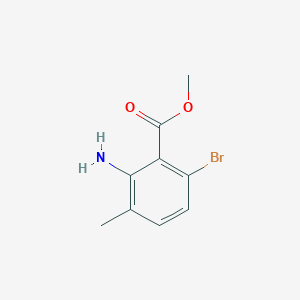
![[3-(Oxane-2-amido)phenyl]boronic acid](/img/structure/B15312289.png)
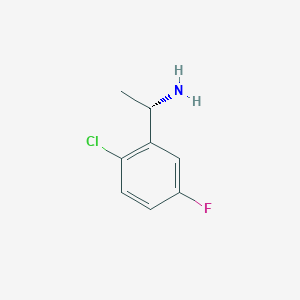
![Tert-butyl 4-ethynyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15312307.png)
